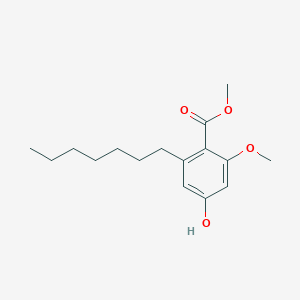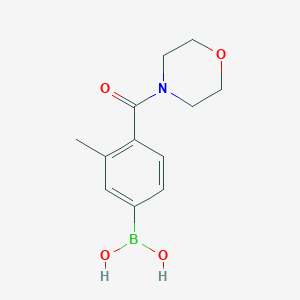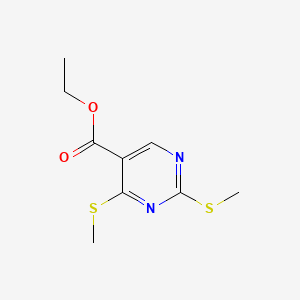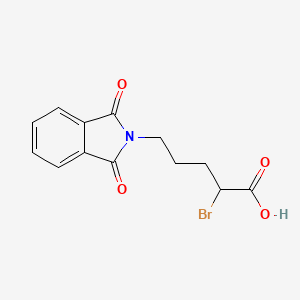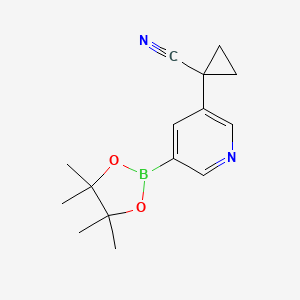
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropane-1-carbonitrile is a complex organic compound featuring a cyclopropane ring, a nitrile group, and a boron-containing dioxaborolane moiety
Preparation Methods
The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropane-1-carbonitrile typically involves multiple steps:
Borylation Reaction:
Cyclopropanation: The formation of the cyclopropane ring can be accomplished using various cyclopropanation methods, such as the Simmons-Smith reaction.
Nitrile Introduction: The nitrile group can be introduced through a substitution reaction, where a suitable leaving group is replaced by a nitrile group.
Chemical Reactions Analysis
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions:
Scientific Research Applications
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropane-1-carbonitrile has various scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropane-1-carbonitrile can be compared with similar compounds:
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound also contains a dioxaborolane group but differs in its core structure.
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine: Another similar compound with a different core structure and functional groups.
Properties
Molecular Formula |
C15H19BN2O2 |
|---|---|
Molecular Weight |
270.14 g/mol |
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C15H19BN2O2/c1-13(2)14(3,4)20-16(19-13)12-7-11(8-18-9-12)15(10-17)5-6-15/h7-9H,5-6H2,1-4H3 |
InChI Key |
WSGMJUMRUPKLFQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3(CC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


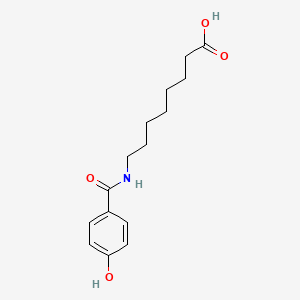
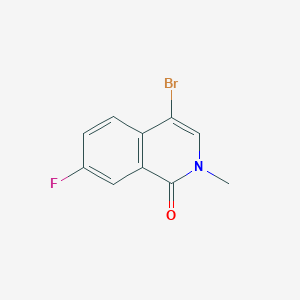
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)
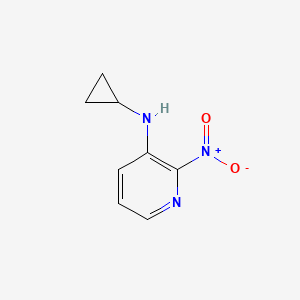

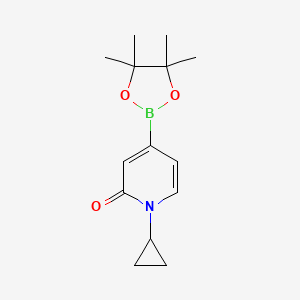
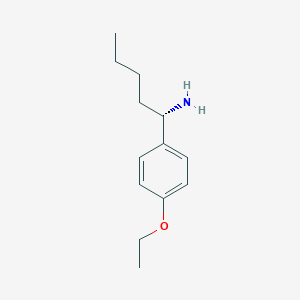
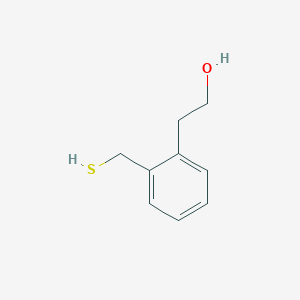

![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B13982153.png)
